

ME1111: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



ME1111 is a novel antifungal agent with potent activity against dermatophytes, the common causative agents of onychomycosis. Developed by Meiji Seika Pharma Co., Ltd., this small molecule is being investigated as a topical treatment. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antifungal efficacy, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

ME1111, chemically known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a phenyl-pyrazole derivative.[1] Its small molecular weight is a key attribute that facilitates penetration through the human nail plate.[2][3][4]

Table 1: Physicochemical Properties of **ME1111**

Property	Value	Reference	
IUPAC Name	2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol	[2]	
Molecular Formula	C12H14N2O	[5]	
Molecular Weight	202.25 g/mol	[2][4]	
CAS Registry No.	1391758-52-3	[5]	



Below is a diagram of the chemical structure of **ME1111**.

ME1111 Chemical Structure img

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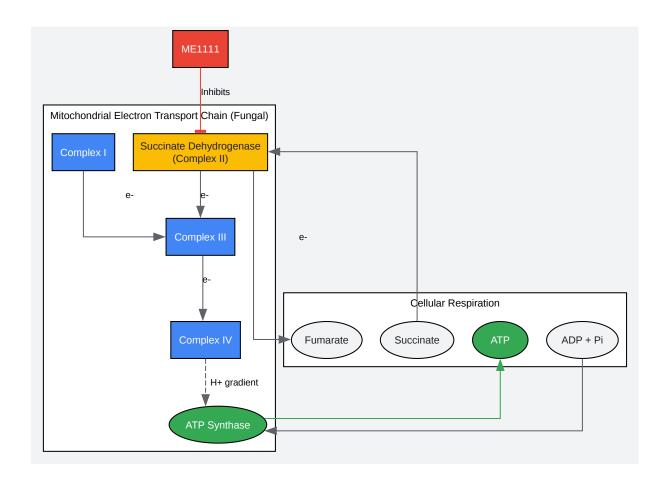
Figure 1: Chemical structure of ME1111.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

ME1111 exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[2] This inhibition disrupts ATP production, leading to fungal cell death. Notably, **ME1111** shows a selective profile, with significantly stronger inhibition of fungal SQR compared to the human equivalent.[2][3]

The diagram below illustrates the inhibitory action of **ME1111** on the fungal respiratory chain.





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Figure 2: **ME1111** inhibits fungal succinate dehydrogenase.

Antifungal Activity

ME1111 has demonstrated potent in vitro activity against a range of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes.[2][3] Its efficacy is highlighted by low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC).

Table 2: In Vitro Inhibitory Activity of **ME1111** against Succinate Dehydrogenase



Organism/Cell Line	IC50 (μg/mL)	Reference
Trichophyton rubrum	0.029	[2][3]
Trichophyton mentagrophytes	0.025	[2][3]
Human K562 cells	1.4	[3]
Human HepG2 cells	0.94	[3]

Table 3: Antifungal Susceptibility of Dermatophyte Strains to ME1111

Species	MIC90 (μg/mL)	MFC90 (µg/mL)	Reference
Trichophyton rubrum	0.25	8	[3][4]
Trichophyton mentagrophytes	0.25	8	[3][4]
All Dermatophyte Strains (n=400)	0.25	N/A	[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the antifungal properties of **ME1111**.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of **ME1111** on succinate dehydrogenase activity is determined by measuring the succinate-2,6-dichlorophenolindophenol (DCIP) reductase reaction.[2]

- Preparation of Mitochondrial Fractions: Fungal mycelia or human cell lines are harvested and homogenized. The mitochondrial fractions are then isolated by differential centrifugation.
- Enzyme Assay: The reaction mixture, containing the mitochondrial fraction, succinate, and DCIP, is incubated with varying concentrations of **ME1111**.



Measurement: The reduction of DCIP is monitored spectrophotometrically. The IC50 value,
the concentration of ME1111 that inhibits 50% of the enzyme activity, is then calculated.[2]

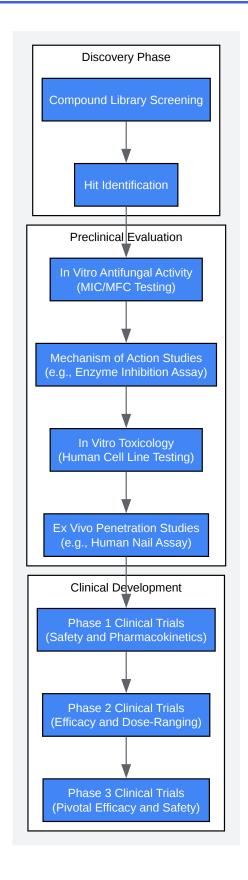
Minimum Inhibitory Concentration (MIC) Determination

The MIC of **ME1111** against various dermatophyte isolates is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4]

- Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared.
- Drug Dilution: **ME1111** is serially diluted in a microtiter plate containing RPMI 1640 medium.
- Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated.
- MIC Reading: The MIC is defined as the lowest concentration of **ME1111** that causes a significant inhibition of fungal growth compared to the control.[4]

The workflow for a typical antifungal drug discovery and evaluation process is outlined below.





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Figure 3: Workflow for antifungal drug evaluation.



Clinical Development

ME1111 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as a topical treatment for mild to moderate onychomycosis.[5] These studies have assessed different concentrations of **ME1111** solution compared to a vehicle control.

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- To cite this document: BenchChem. [ME1111: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608955#chemical-structure-and-properties-of-me1111]

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